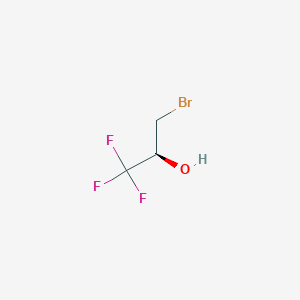
(S)-3-Bromo-1,1,1-trifluoropropan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-3-Bromo-1,1,1-trifluoropropan-2-ol is an organic compound characterized by the presence of bromine, fluorine, and hydroxyl functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (S)-3-Bromo-1,1,1-trifluoropropan-2-ol typically involves the bromination of 1,1,1-trifluoropropan-2-ol. This can be achieved through the reaction of 1,1,1-trifluoropropan-2-ol with a brominating agent such as bromine or N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to ensure selectivity and yield.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters ensures consistent quality and high yield of the desired product.
Análisis De Reacciones Químicas
Types of Reactions: (S)-3-Bromo-1,1,1-trifluoropropan-2-ol undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alkane or alcohol.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products:
Nucleophilic Substitution: Formation of substituted alcohols, ethers, or amines.
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkanes or alcohols.
Aplicaciones Científicas De Investigación
(S)-3-Bromo-1,1,1-trifluoropropan-2-ol has diverse applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: Investigated for its potential use in drug development and as a precursor for active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of (S)-3-Bromo-1,1,1-trifluoropropan-2-ol involves its interaction with specific molecular targets, leading to various chemical transformations. The bromine and hydroxyl groups play a crucial role in its reactivity, enabling it to participate in nucleophilic substitution and oxidation-reduction reactions. The compound’s unique structure allows it to interact with enzymes and other biological molecules, influencing their activity and function.
Comparación Con Compuestos Similares
®-3-Bromo-1,1,1-trifluoropropan-2-ol: The enantiomer of the compound with similar chemical properties but different biological activity.
3-Bromo-1,1,1-trifluoropropane: Lacks the hydroxyl group, resulting in different reactivity and applications.
3-Chloro-1,1,1-trifluoropropan-2-ol: Similar structure with chlorine instead of bromine, leading to variations in reactivity and use.
Uniqueness: (S)-3-Bromo-1,1,1-trifluoropropan-2-ol is unique due to its specific stereochemistry and the presence of both bromine and hydroxyl groups. This combination imparts distinct reactivity and makes it valuable in various synthetic and industrial applications.
Propiedades
Fórmula molecular |
C3H4BrF3O |
|---|---|
Peso molecular |
192.96 g/mol |
Nombre IUPAC |
(2S)-3-bromo-1,1,1-trifluoropropan-2-ol |
InChI |
InChI=1S/C3H4BrF3O/c4-1-2(8)3(5,6)7/h2,8H,1H2/t2-/m1/s1 |
Clave InChI |
VBHIIZIQRDVGDH-UWTATZPHSA-N |
SMILES isomérico |
C([C@H](C(F)(F)F)O)Br |
SMILES canónico |
C(C(C(F)(F)F)O)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,7-Diazaspiro[4.4]nonane, 1-(1,3,4-oxadiazol-2-yl)-](/img/structure/B11904142.png)
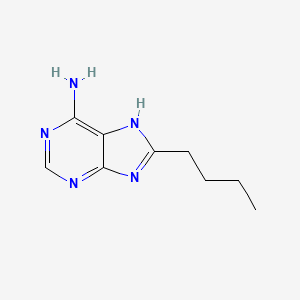

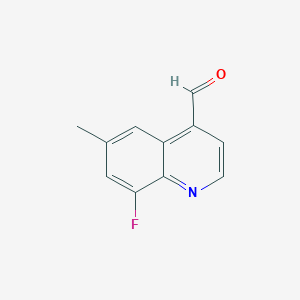


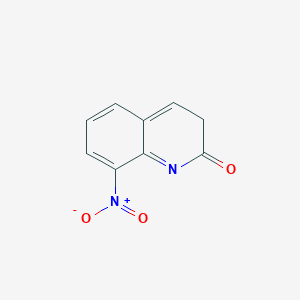
![5-(Aminomethyl)benzo[b]thiophene 1,1-dioxide](/img/structure/B11904180.png)

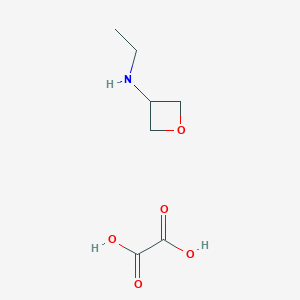
![Cyclopropyl(2,7-diazaspiro[4.4]nonan-2-yl)methanone](/img/structure/B11904201.png)


![2,4-Dimethylpyrrolo[1,2-a]pyrimidine-7-carboxylic acid](/img/structure/B11904217.png)
